(7-Bromobenzofuran-3-YL)methanol
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Overview
Description
(7-Bromobenzofuran-3-YL)methanol is a chemical compound that belongs to the benzofuran family. . The presence of a bromine atom at the 7th position and a methanol group at the 3rd position of the benzofuran ring gives this compound unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(7-Bromobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzofuran derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 7-Bromobenzofuran-3-carboxylic acid.
Reduction: 7-Hydroxybenzofuran-3-YL)methanol.
Substitution: 7-Aminobenzofuran-3-YL)methanol.
Scientific Research Applications
(7-Bromobenzofuran-3-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (7-Bromobenzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(7-Bromobenzofuran-2-YL)methanol: Similar structure but with the methanol group at the 2nd position.
(7-Chlorobenzofuran-3-YL)methanol: Similar structure but with a chlorine atom instead of bromine.
(7-Methoxybenzofuran-3-YL)methanol: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(7-Bromobenzofuran-3-YL)methanol is unique due to the specific positioning of the bromine atom and methanol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7BrO2 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
(7-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |
InChI Key |
QKJZHFMWNQYHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2CO |
Origin of Product |
United States |
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